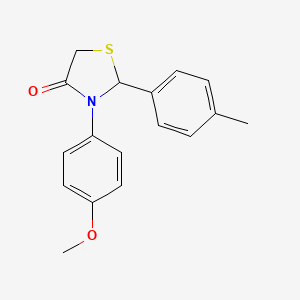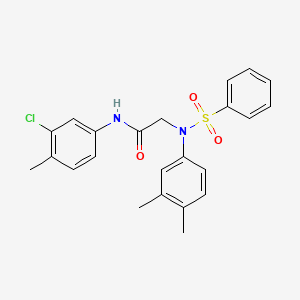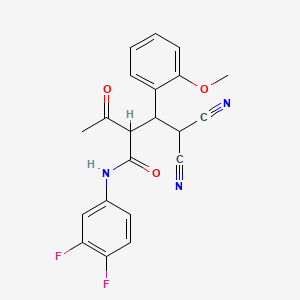![molecular formula C23H23NO B5210056 9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole](/img/structure/B5210056.png)
9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics. The structure of this compound consists of a carbazole core attached to a 2-(2-Propan-2-ylphenoxy)ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(2-Propan-2-ylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced carbazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
9-[2-(2-Methoxyphenoxy)ethyl]carbazole: Similar structure but with a methoxy group instead of an isopropyl group.
9-[2-(2-Chlorophenoxy)ethyl]carbazole: Similar structure but with a chlorine atom instead of an isopropyl group.
9-[2-(2-Methylphenoxy)ethyl]carbazole: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.
特性
IUPAC Name |
9-[2-(2-propan-2-ylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)18-9-5-8-14-23(18)25-16-15-24-21-12-6-3-10-19(21)20-11-4-7-13-22(20)24/h3-14,17H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBPQYWKGUXUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5209977.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B5209988.png)
![1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B5210005.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5210008.png)


![6-ETHYL-7-[(4-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B5210030.png)

![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)
![N-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5210048.png)
![8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)

